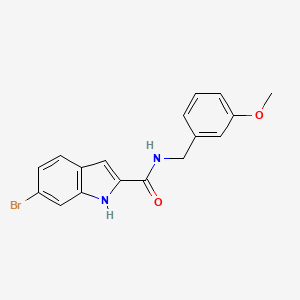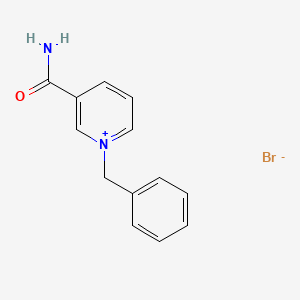
Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-
Übersicht
Beschreibung
“Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-” is an aliphatic formate that was identified in the opisthonotal gland secretions of an unidentified acarid species, namely Sancassania sp. Sasagawa .
Synthesis Analysis
The compounds were isolated using silica gel column chromatography and the structures were elucidated by 1H-NMR and GC/FT-IR . Further information on the double bond positions was obtained by GC-MS analysis of the corresponding dimethyl disulfide derivatives . Based on the estimated structures of the two formates and using linoleic and oleic acids as the respective starting materials, a simple four-step synthesis was achieved via Barton decarboxylation as the key step .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-” was elucidated by 1H-NMR and GC/FT-IR . Further information on the double bond positions was obtained by GC-MS analysis of the corresponding dimethyl disulfide derivatives .Chemical Reactions Analysis
The synthesis of “Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-” involved a simple four-step process with Barton decarboxylation as the key step .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
The presence of a benzene ring in benzoates makes them excellent candidates for nonlinear optical applications. In the case of [(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate, its crystal structure has been studied using powder X-ray diffraction. Benzoates can be used in devices like organic light-emitting diodes (OLEDs), optically pumped lasers, and electroluminescence due to their highly ordered structure and high thermal stability .
Photoluminescence Enhancement
The para-substituted compound contains hydroxy, carbonyl, and ester groups. The presence of the carbonyl group enhances its photoluminescence property. Researchers have explored crystal structures of similar compounds, including propyl-p-hydroxybenzoate (PHB). PHB has potential applications as detectors, frequency multipliers, and optical switches .
Bioproduct Intermediates
4-Hydroxybenzoic acid (4-HBA), a related compound, has emerged as a versatile platform intermediate for value-added bioproducts. These applications span various fields, including food, cosmetics, pharmacy, and fungicides. Biosynthetic techniques have been developed to produce 4-HBA and its derivatives .
Thermal Stability Studies
Thermogravimetric analysis has been employed to assess the thermal stability of [(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate. Understanding its behavior under different temperature conditions is crucial for practical applications .
Charge Transfer Investigations
Topological analyses using the “atoms in molecules” package have revealed intermolecular and intramolecular charge transfer in propyl-p-hydroxybenzoate. These insights contribute to understanding its electronic properties and potential applications .
Crystal Growth Techniques
Researchers have reported both solution growth and melt growth methods for obtaining single crystals of PHB. These crystals are essential for studying their properties and applications in various fields, including electronics and sensors .
Wirkmechanismus
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways, including those involved in inflammation and pain perception .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, including anti-inflammatory and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3/b5-3+,14-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHAIGMOWPYAB-SQMYGYJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCC/C=C/C)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- | |
CAS RN |
141545-69-9 | |
| Record name | Pelandjauic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)


![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)







![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)